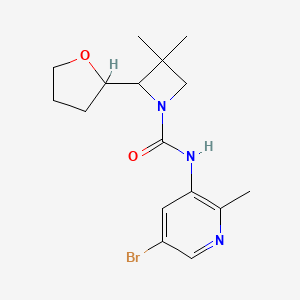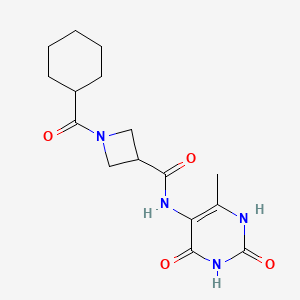![molecular formula C21H28N6O B6798615 7-benzyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B6798615.png)
7-benzyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,7-diazaspiro[4.4]nonane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,7-diazaspiro[44]nonane-2-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 7-benzyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,7-diazaspiro[4.4]nonane-2-carboxamide involves multiple steps, starting from commercially available reagents. One common synthetic route involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with various pyridyl carboxamidines . The reaction conditions typically include the use of solvents like toluene and catalysts under controlled temperatures . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazolo and pyridine rings.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
7-benzyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,7-diazaspiro[4.4]nonane-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. The pathways involved may include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar compounds include other spiro compounds and triazolo derivatives. For example:
Spiro[4.5]decane derivatives: These compounds share a similar spiro structure but differ in their functional groups.
Triazolo[1,5-a]pyridine derivatives: These compounds have similar triazolo and pyridine rings but may have different substituents.
The uniqueness of 7-benzyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,7-diazaspiro[4.4]nonane-2-carboxamide lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
7-benzyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,7-diazaspiro[4.4]nonane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c28-20(23-19-22-18-8-4-5-11-27(18)24-19)26-13-10-21(16-26)9-12-25(15-21)14-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16H2,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWKGGWXHAVGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=N2)NC(=O)N3CCC4(C3)CCN(C4)CC5=CC=CC=C5)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-dimethyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B6798536.png)
![(2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide](/img/structure/B6798540.png)
![2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethanone](/img/structure/B6798541.png)
![2-(methylsulfonylmethyl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6798543.png)
![6-[1-(cyclohexanecarbonyl)azetidine-3-carbonyl]-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B6798557.png)


![1-(cyclohexanecarbonyl)-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]azetidine-3-carboxamide](/img/structure/B6798578.png)
![N-[2-(2,2,2-trifluoroethoxy)pyrimidin-4-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide](/img/structure/B6798588.png)
![4-(2-cyano-3-fluorophenyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B6798590.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole-2-carboxamide](/img/structure/B6798594.png)
![2-(4-chlorophenyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)morpholine-4-carboxamide](/img/structure/B6798595.png)
![2-(1,3-benzothiazol-2-yl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxamide](/img/structure/B6798622.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B6798625.png)
